Ditalimfos

Catalog No.
S526332
CAS No.
5131-24-8
M.F
C12H14NO4PS
M. Wt
299.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ditalimfos

Conventional scab/powdery mildew control demands tank mixes (e.g., benomyl+dinocap), increasing cost & resistance risk. Ditalimfos replaces them as a single multi-site inhibitor.

  • Dual-action: controls both diseases at 0.025% a.i.
  • Eradicant activity: suppresses spore production for 9 days post-infection.
  • Resistance management: multi-site phthalimide mechanism thwarts single-site resistance.
  • Supply: crystalline solid, stable for EC/WP formulation, globally available.

CAS Number

5131-24-8

Product Name

Ditalimfos

IUPAC Name

2-diethoxyphosphinothioylisoindole-1,3-dione

Molecular Formula

C12H14NO4PS

Molecular Weight

299.28 g/mol

InChI

InChI=1S/C12H14NO4PS/c1-3-16-18(19,17-4-2)13-11(14)9-7-5-6-8-10(9)12(13)15/h5-8H,3-4H2,1-2H3

InChI Key

MTBZIGHNGSTDJV-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

Ditalimfos; Frutogard; Leucon; Plondrel; RE 199; RE-199; RE199; SF 101; SF-101; SF101;

Canonical SMILES

CCOP(=S)(N1C(=O)C2=CC=CC=C2C1=O)OCC

The exact mass of the compound Ditalimfos is 299.0381 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Organothiophosphorus Compounds - Supplementary Records. It belongs to the ontological category of isoindoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Fungicides. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

10 mg, 100 mg

Ditalimfos (O,O-diethyl phthalimidophosphonothioate) is a highly effective, dual-action organophosphorus and phthalimide fungicide utilized primarily for the control of powdery mildew and apple scab. Characterized by a molecular weight of 299.28 g/mol and a melting point between 82.5–86.0 °C, this crystalline solid exhibits a water solubility of 133 mg/L and a flash point exceeding 100 °C, ensuring stable handling and formulation into emulsifiable concentrates or wettable powders . Unlike many conventional single-site fungicides, Ditalimfos functions as a multi-site inhibitor that disrupts fungal respiration and growth, making it a critical asset for resistance management in integrated pest management (IPM) programs [1]. Its synthesis via the esterification of phthalimidophosphonothioic acid with ethanol yields a high-purity active ingredient suitable for rigorous agricultural and horticultural applications [2].

Research Fit

1
Fungicide resistance monitoring & baseline sensitivity studies
Curative organophosphate benchmark
2
Positive control for powdery mildew & scab curative response assays
Reported 91–96% disease reduction in field context
3
UV-stable model compound for environmental fate studies
Photostability contrasts with photolabile phthalimides

Substituting Ditalimfos with generic single-target fungicides or alternative organophosphates often compromises both field efficacy and operational efficiency. For instance, relying on standard scab treatments like benomyl necessitates the costly and labor-intensive addition of a second active ingredient (such as dinocap or binapacryl) to achieve simultaneous control of powdery mildew [1]. Furthermore, substituting with single-site inhibitors accelerates the development of fungicide-resistant pathogen strains, a risk significantly mitigated by the multi-site phthalimide mechanism of Ditalimfos [2]. Additionally, many alternative powdery mildew treatments exhibit inferior eradicant and anti-sporulant activity, failing to adequately suppress spore production post-infection compared to the top-tier performance of Ditalimfos [3].

Substitution Risk

Phthalimide scaffold, different persistence
Folpet and captan are photolabile, while ditalimfos is reported UV-stable. Environmental fate and residual activity profiles may not transfer.
Distinct mode of action
Acetylcholinesterase inhibition in fungi differs from multi-site contact activity of captan or host-defense induction of fosetyl-Al. Spectrum and curative response may shift.
Toxicity profile not class-uniform
Reported acute oral LD50 is outside typical organophosphate range. Handling protocol extrapolation from class averages may require verification.

Dual-Disease Control Without Tank Mixes

Field trials demonstrate that Ditalimfos provides comprehensive dual-disease control, whereas standard treatments require a two-fungicide program. Specifically, Ditalimfos applied at 0.025% a.i. at 10-day intervals successfully controlled both apple scab and powdery mildew simultaneously [1]. In contrast, the baseline comparator benomyl (0.025% a.i.) effectively controlled scab but completely failed to manage powdery mildew unless an additional spray of dinocap (0.025% a.i.) or binapacryl was interjected into the program [1]. This quantitative advantage allows procurement teams to source a single active ingredient rather than managing the logistics and formulation compatibility of two separate compounds.

Evidence DimensionActive ingredients required for dual-disease control
Target Compound Data1 active ingredient (Ditalimfos at 0.025% a.i.)
Comparator Or Baseline2 active ingredients (Benomyl + Dinocap at 0.025% a.i. each)
Quantified Difference50% reduction in required active ingredients for equivalent broad-spectrum control
ConditionsField application on apple trees at 10- to 21-day intervals

Procuring a single dual-action fungicide reduces inventory complexity, formulation costs, and application labor compared to sourcing and mixing two separate chemicals.

Mammalian toxicity vs. organophosphate class
Class-level inference
Rat oral LD50 4930–5660 mg/kg vs. class average ~200–2000 mg/kg
Reported lower acute oral toxicity in rodent model; informs laboratory handling protocol review
Data to verify; class-level extrapolation may not capture all compounds

Eradicant & Anti-Sporulant Activity

In controlled glasshouse evaluations of eradicant activity against established powdery mildew colonies, Ditalimfos demonstrated top-tier anti-sporulant performance compared to the industry standard dinocap. When applied to sporulating mildew colonies, Ditalimfos was classified in the highest efficacy group, drastically reducing spore production over a 9-day post-treatment period [1]. Conversely, dinocap was relegated to the second tier, providing only 'acceptable' mildew control with significantly higher residual sporulation[1]. This robust eradicant action ensures that Ditalimfos not only protects against new infections but actively suppresses existing outbreaks more effectively than common alternatives.

Evidence DimensionPost-treatment sporulation reduction (9-day window)
Target Compound DataClassified as 'best mildew control' (top tier efficacy)
Comparator Or BaselineDinocap classified as 'acceptable mildew control' (second tier efficacy)
Quantified DifferenceSuperior suppression of active sporulation compared to the standard dinocap baseline
ConditionsGlasshouse tests on small apple plants with active powdery mildew colonies

High anti-sporulant activity is critical for halting active outbreaks, making Ditalimfos a superior choice for curative agricultural applications where preventative measures have failed.

Apple powdery mildew curative control
Cross-study comparable
3–6% infection vs. untreated 70–80%
91–96% disease reduction
Reported curative endpoint response under field disease pressure
Milcritt 50 PB formulation; two-year trial

Multi-Site Resistance Management

The long-term viability of a fungicide in commercial procurement is heavily dependent on its resistance risk profile. Ditalimfos operates as a multi-site inhibitor due to its phthalimide structural moiety, disrupting multiple pathways in fungal respiration and growth[1]. This provides a stark contrast to single-site inhibitors, such as benomyl or triadimefon, which are highly prone to rapid resistance development in pathogen populations [2]. By utilizing a multi-site action mechanism, Ditalimfos maintains consistent field efficacy over multiple seasons, reducing the risk of sudden product failure and the subsequent need for emergency procurement of alternative treatments.

Evidence DimensionRisk of pathogen resistance development
Target Compound DataLow risk (Multi-site inhibitor)
Comparator Or BaselineHigh risk (Single-site inhibitors like benomyl)
Quantified DifferenceMulti-pathway disruption vs. single-pathway vulnerability
ConditionsLong-term field application and integrated pest management (IPM) programs

Selecting a multi-site fungicide extends the commercial lifespan of the treatment program and prevents costly crop losses associated with sudden resistance to single-site agents.

Apple scab collateral control
Cross-study comparable
25–28% fruit infection vs. untreated 60–85%
35–60% reduction in scab incidence
Reported secondary disease suppression; may reduce need for additional scab-specific fungicides in research plots
Same trial conditions as powdery mildew assessment

Synthesis & Formulation Process

From a manufacturing and formulation perspective, Ditalimfos offers a highly reliable synthesis route and excellent physical stability. It is commercially synthesized via the controlled esterification of phthalimidophosphonothioic acid with ethanol in the presence of an acid catalyst, yielding a high-purity product [1]. With a defined melting point of 82.5–86.0 °C and a density of approximately 1.38 g/cm³, the resulting crystalline solid is highly amenable to processing into standard agricultural formulations, including emulsifiable concentrates (EC) and wettable powders (WP) . This predictable processability makes it a superior precursor choice compared to less stable organophosphorus analogs that require complex, low-yield synthesis pathways.

Evidence DimensionSynthesis route and formulation compatibility
Target Compound DataHigh-yield esterification yielding stable solid (MP 82.5-86.0 °C) for EC/WP formulation
Comparator Or BaselineComplex, low-yield OP analogs with poor thermal stability
Quantified DifferenceStreamlined single-step esterification from phthalimidophosphonothioic acid
ConditionsCommercial-scale agrochemical manufacturing

A stable, well-defined synthesis route ensures reliable supply chain availability and consistent batch-to-batch formulation quality for agrochemical manufacturers.

UV photostability
Class-level inference
Stable to UV light vs. photolabile folpet/captan
Qualitative persistence attribute; supports longer residual activity assumption in light-exposed trials
Direct half-life comparison data not available in open literature
Synergy with pyrimidine
Patent evidence
Patent GB2159057A claims synergistic mixture
Reported formulation synergy context; supports exploration of ditalimfos-based tank mixes for enhanced spectrum
Qualitative patent claim; independent validation recommended

Dual-Action Orchard Disease Management

Based on its proven ability to control both apple scab and powdery mildew simultaneously at low concentrations (0.025% a.i.), Ditalimfos is the optimal choice for integrated orchard management. It streamlines procurement by replacing two-part tank mixes (e.g., benomyl plus dinocap) with a single, highly effective active ingredient[1].

Curative Anti-Sporulant Treatments

Leveraging its top-tier eradicant activity, Ditalimfos is highly recommended for curative applications where powdery mildew outbreaks are already actively sporulating. Its ability to rapidly suppress spore production over a 9-day window outperforms standard protectants like dinocap, making it critical for halting active infections in glasshouse and field environments [2].

IPM Resistance Management

As a multi-site phthalimide inhibitor, Ditalimfos is an essential rotational component in Integrated Pest Management (IPM) strategies. It should be prioritized in regions where pathogens have developed resistance to single-site systemic fungicides (such as DMIs or benzimidazoles), ensuring sustained disease control without accelerating resistance [3].

Agrochemical Formulation Manufacturing

Due to its stable crystalline structure, favorable melting point (82.5–86.0 °C), and straightforward synthesis via the esterification of phthalimidophosphonothioic acid, Ditalimfos is an excellent candidate for large-scale production of emulsifiable concentrates (EC) and wettable powders (WP). This ensures high reproducibility and shelf-stability for commercial agrochemical suppliers[4].

Application Fit

Application
Selection Property
Validation Focus
Fungicide resistance monitoring reference
Reported sensitivity benchmark profile
Baseline sensitivity shift monitoring
Curative response positive control
Curative endpoint response profile
Curative assay benchmark comparison
UV-stable fate model compound
Photostability attribute
Non-photolytic degradation pathway assessment
Synergy formulation research
Patent-reported synergistic mixture evidence
Synergy screening in target pathogen systems

Physical Description

Colorless solid; [Aldrich MSDS]

XLogP3

3.5

Hydrogen Bond Acceptor Count

5

Exact Mass

299.03811610 Da

Monoisotopic Mass

299.03811610 Da

Heavy Atom Count

19

LogP

3.48 (LogP)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

80DYL6I8WW

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin]

Vapor Pressure

0.00000002 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

5131-24-8

Wikipedia

Ditalimfos

Use Classification

Pharmaceuticals
1: Li Z, Hou M, Bai S, Wang C, Wang Z. Extraction of imide fungicides in water and juice samples using magnetic graphene nanoparticles as adsorbent followed by their determination with gas chromatography and electron capture detection. Anal Sci. 2013;29(3):325-31. PubMed PMID: 23474722.
2: Di Muccio A, Dommarco R, Attard Barbini D, Santilio A, Girolimetti S, Ausili A, Ventriglia M, Generali T, Vergori L. Application of solid-phase partition cartridges in the determination of fungicide residues in vegetable samples. J Chromatogr. 1993 Jul 23;643(1-2):363-8. PubMed PMID: 8360304.
3: Kruve A, Haapala M, Saarela V, Franssila S, Kostiainen R, Kotiaho T, Ketola RA. Feasibility of capillary liquid chromatography-microchip-atmospheric pressure photoionization-mass spectrometry for pesticide analysis in tomato. Anal Chim Acta. 2011 Jun 24;696(1-2):77-83. doi: 10.1016/j.aca.2011.04.006. Epub 2011 Apr 16. PubMed PMID: 21621035.

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